molecular formula C19H21F2N3O2 B2761657 N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide CAS No. 1259104-02-3

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide

カタログ番号 B2761657
CAS番号: 1259104-02-3
分子量: 361.393
InChIキー: DOYMFXNVTUCCLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has been studied for its potential use in treating various neurological disorders. Its chemical structure is similar to that of vigabatrin, a drug used to treat epilepsy. CPP-115 has been shown to be a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. Inhibition of this enzyme leads to an increase in GABA levels in the brain, which can have a number of therapeutic effects.

作用機序

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide can reduce the activity of neurons in the brain, leading to a number of therapeutic effects.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase GABA levels in the brain, reduce seizures, and reduce drug-seeking behavior. It has also been shown to have anxiolytic effects. In humans, N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been shown to be well-tolerated and safe at doses up to 600 mg/day.

実験室実験の利点と制限

One advantage of using N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA-AT. This allows researchers to study the effects of increased GABA levels in the brain without the confounding effects of other neurotransmitters. One limitation of using N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

将来の方向性

There are a number of future directions for research on N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide. One area of interest is its potential use in treating addiction. N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models, and there is interest in studying its effects on human addiction. Another area of interest is its potential use in treating anxiety. N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been shown to have anxiolytic effects in rats, and there is interest in studying its effects on human anxiety. Finally, there is interest in developing new compounds that are similar to N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide but have improved pharmacokinetic properties.

合成法

The synthesis of N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide involves several steps, including the reaction of 1-cyanocyclobutane with 2,4-difluorobenzoyl chloride to form an intermediate, which is then reacted with N-methylpiperidine-4-carboxamide to yield N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide. The synthesis of N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been optimized to produce high yields and purity.

科学的研究の応用

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been studied for its potential use in treating a number of neurological disorders, including epilepsy, addiction, and anxiety. In animal models, N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide has been shown to be effective in reducing seizures and drug-seeking behavior. It has also been shown to have anxiolytic effects in rats.

特性

IUPAC Name

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-23(19(12-22)7-2-8-19)17(25)13-5-9-24(10-6-13)18(26)15-4-3-14(20)11-16(15)21/h3-4,11,13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYMFXNVTUCCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。